4-phenyl-N-pyridin-4-ylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(20-17-10-12-19-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWLWGXHARUECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267047 | |
| Record name | N-4-Pyridinyl[1,1′-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304882-40-4 | |
| Record name | N-4-Pyridinyl[1,1′-biphenyl]-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304882-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-4-Pyridinyl[1,1′-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways for 4-phenyl-N-pyridin-4-ylbenzamide Synthesis
The construction of the this compound scaffold relies on the formation of a C-N bond between the carbonyl group of a 4-phenylbenzoic acid derivative and the amino group of 4-aminopyridine (B3432731).
Direct amidation involves the reaction of a carboxylic acid with an amine, typically with the removal of water to drive the reaction to completion. While thermal condensation is possible, it often requires harsh conditions. Catalytic methods have been developed to facilitate this transformation under milder conditions. For the synthesis of this compound, this involves the direct coupling of 4-phenylbenzoic acid (also known as biphenyl-4-carboxylic acid) and 4-aminopyridine.
Various catalysts can be employed for this purpose. Boron-based reagents, such as boric acid, can catalyze the amidation by forming a mixed anhydride (B1165640) intermediate that is more susceptible to nucleophilic attack by the amine mdpi.com. Similarly, titanium (IV) catalysts, like titanium tetrafluoride (TiF4), have been shown to be effective for the direct amidation of aromatic carboxylic acids researchgate.net. The reaction is typically carried out in a high-boiling solvent like toluene (B28343) to allow for the azeotropic removal of water using a Dean-Stark apparatus.
Table 1: Representative Conditions for Direct Amidation
| Catalyst System | Reactants | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Boric Acid (Catalytic) | 4-Phenylbenzoic Acid + 4-Aminopyridine | Toluene | Reflux | Forms a mixed anhydride intermediate; requires water removal. mdpi.com |
| TiF4 (Catalytic) | 4-Phenylbenzoic Acid + 4-Aminopyridine | Toluene | 110 °C | Effective for aromatic acids; reaction times typically 12-24 hours. researchgate.net |
| Coupling Reagents (e.g., EDC, HOBt) | 4-Phenylbenzoic Acid + 4-Aminopyridine | DMF, DCM | Room Temperature | Forms an active ester intermediate; high yields but generates stoichiometric byproducts. |
Another common approach is the use of stoichiometric coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). This method proceeds via an activated ester intermediate and is often performed at room temperature in aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). While highly efficient, these methods are less atom-economical than catalytic direct amidation due to the generation of stoichiometric amounts of waste mdpi.com.
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for forming the key bonds in this compound. These reactions can be used to form either the C-N amide bond directly or the C-C bond of the biphenyl (B1667301) system in a precursor molecule.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and can be applied to the synthesis of this compound. This reaction couples an amine with an aryl halide or triflate rsc.orgnih.gov. There are two main disconnection approaches:
Coupling of 4-aminopyridine with a biphenyl-4-carbonyl halide (e.g., 4-phenylbenzoyl chloride).
Coupling of 4-halopyridine (e.g., 4-bromopyridine) with biphenyl-4-carboxamide.
The reaction typically employs a palladium(0) catalyst, generated in situ from a precursor like Pd(OAc)₂ or [Pd(allyl)Cl]₂, and a sterically hindered phosphine (B1218219) ligand such as XPhos or t-BuXPhos. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle researchgate.netresearchgate.net.
Suzuki Coupling: While not typically used for the final amide bond formation, the Suzuki-Miyaura coupling is instrumental in synthesizing the biphenyl precursor, 4-phenylbenzoic acid. This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide mdpi.comgu.seresearchgate.net. To synthesize the precursor, phenylboronic acid can be coupled with a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate), followed by hydrolysis of the ester to yield 4-phenylbenzoic acid. This method is highly tolerant of various functional groups and is a common strategy for preparing substituted biphenyl compounds rsc.orggu.senih.gov.
Table 2: Palladium-Catalyzed Coupling Strategies
| Reaction Type | Coupling Partners | Typical Catalyst/Ligand | Base | Purpose in Synthesis |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 4-Halopyridine + Biphenyl-4-carboxamide | Pd(OAc)2 / XPhos | Cs2CO3, NaOtBu | Formation of the final N-aryl amide bond. rsc.orgresearchgate.net |
| Suzuki-Miyaura Coupling | Phenylboronic acid + Methyl 4-bromobenzoate | Pd(PPh3)4 or Pd2(dba)3 | K2CO3, Na2CO3 | Synthesis of the 4-phenylbenzoic acid precursor. mdpi.comgu.se |
Optimization of Synthetic Routes and Yield Enhancement Strategies
Optimizing the synthesis of this compound focuses on maximizing yield, minimizing reaction times, and simplifying purification. For direct amidation methods, optimization involves screening catalysts and reaction conditions. For instance, in titanium-catalyzed amidations, catalyst loading can be reduced for more reactive substrates, and the choice of solvent can significantly impact yield researchgate.netnih.gov.
In palladium-catalyzed reactions, the choice of ligand is critical. For Buchwald-Hartwig aminations, several generations of phosphine ligands have been developed to improve catalyst stability and activity, allowing for lower catalyst loadings and milder reaction conditions rsc.org. Screening a panel of ligands (e.g., XPhos, SPhos, BrettPhos) and bases (e.g., NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄) is a common strategy to identify the optimal conditions for coupling specific substrates like 4-halopyridines researchgate.netresearchgate.net. The choice of solvent (e.g., toluene, dioxane, THF) also plays a crucial role in catalyst solubility and reactivity.
For Suzuki couplings used in precursor synthesis, controlling the formation of impurities, such as those derived from the phosphine ligand, is a key optimization goal mdpi.comnih.gov. The choice of palladium source, base, and solvent can be fine-tuned to suppress side reactions and facilitate a high-yielding conversion to the desired biphenyl intermediate.
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. This involves introducing substituents on the phenyl rings or modifying the pyridinyl group.
Substituents can be introduced on either phenyl ring of the biphenyl moiety. A common strategy is to start with appropriately substituted precursors. For instance, a substituted phenylboronic acid can be used in a Suzuki coupling reaction with a 4-halobenzoic acid ester to generate a substituted biphenyl-4-carboxylic acid rsc.orgnih.gov. This substituted acid can then be carried forward to the final amidation step.
Alternatively, a Suzuki coupling can be performed between phenylboronic acid and a substituted 4-halobenzoic acid ester. These precursors are often commercially available or can be synthesized through standard aromatic functionalization reactions. Once the substituted biphenyl-4-carboxylic acid is obtained, it can be converted to the corresponding acid chloride and reacted with 4-aminopyridine to yield the final substituted product.
Modifying the pyridinyl moiety typically involves starting with a substituted 4-aminopyridine. A wide range of substituted aminopyridines can be used in either direct amidation or Buchwald-Hartwig coupling reactions with biphenyl-4-carboxylic acid or its derivatives. For example, commercially available 2-substituted or 3-substituted 4-aminopyridines can be used.
A general and robust method involves the amide coupling of biphenyl-4-carbonyl chloride with various substituted aminopyridines in the presence of a base like pyridine (B92270) in an inert solvent such as DCM researchgate.net. This approach allows for the late-stage introduction of diversity at the pyridine ring, enabling the efficient generation of a library of analogues for biological screening researchgate.net.
Alterations of the Amide Linkage and Core Structure
The amide bond in this compound is a key structural feature that can be modified through various synthetic methodologies. These modifications include the introduction of bioisosteric replacements to modulate properties such as metabolic stability, solubility, and hydrogen-bonding capacity. Furthermore, the core aromatic rings provide multiple sites for functionalization, allowing for a systematic investigation of the chemical space around this scaffold.
Bioisosteric Replacement of the Amide Linkage
The amide functional group is susceptible to enzymatic hydrolysis in vivo. Therefore, its replacement with more stable bioisosteres is a common strategy in drug design. For the this compound scaffold, several amide isosteres can be envisioned, drawing from established synthetic protocols.
One notable example involves the replacement of the amide with a 1,3,4-oxadiazole (B1194373) ring. This can be achieved through a multi-step synthesis starting from isonicotinohydrazide. For instance, the reaction of isonicotinohydrazide with an isothiocyanate, followed by a cobalt-catalyzed cyclodesulfurization, can yield N-aryl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives. This transformation effectively replaces the amide linkage with a heterocyclic core that can mimic its hydrogen bonding and conformational properties while offering enhanced metabolic stability. nih.gov
Table 1: Synthesis of an Oxadiazole-based Bioisostere
| Starting Material | Reagent | Product |
|---|---|---|
| Isonicotinohydrazide | 4-methoxyphenyl isothiocyanate | 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide |
| 2-isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide | CoCl₂·6H₂O | N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine |
Other potential amide bioisosteres that could be incorporated into the this compound structure include triazoles, imidazoles, and sulfonamides, each requiring specific synthetic routes to achieve the desired modification.
Modifications of the Core Phenyl and Pyridine Rings
The phenyl and pyridine rings of the core structure offer opportunities for substitution to probe their role in biological activity. Standard organic reactions can be employed to introduce a variety of functional groups at different positions.
For instance, the synthesis of N-(4-aminophenyl)-substituted benzamides and 4-amino-N-substituted benzamides demonstrates the feasibility of introducing substituents on either aromatic ring. researchgate.net A general approach involves the acylation of a substituted aniline (B41778) with a substituted benzoyl chloride, or vice versa. The resulting nitro-substituted intermediates can then be reduced to the corresponding amines, which can serve as handles for further functionalization. nih.gov
Table 2: General Synthetic Scheme for Substituted Benzamide (B126) Analogs
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Substituted benzoic acid | SOCl₂, reflux | Substituted benzoyl chloride |
| 2 | Substituted benzoyl chloride, p-nitroaniline | DCM, rt | N-(4-nitrophenyl)-substituted benzamide |
| 3 | N-(4-nitrophenyl)-substituted benzamide | H₂, Pd/C, EtOH | N-(4-aminophenyl)-substituted benzamide |
Furthermore, structure-activity relationship studies on related N-(piperidin-4-yl)benzamide derivatives have highlighted the impact of substitutions on the benzamide portion. Guided by principles of bioisosterism, various aryl ethers have been synthesized to explore the effect of these modifications on the compound's activity. nih.gov These findings suggest that similar modifications to the 4-phenyl ring of this compound could lead to derivatives with altered properties.
The pyridine ring can also be functionalized. For example, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamides from various aminopyridines illustrates that the reactivity of the amino group on the pyridine ring can be influenced by its position and the presence of other substituents. mdpi.com This knowledge can be applied to the synthesis of derivatives of this compound with modifications on the pyridine moiety.
Molecular Interactions and Mechanistic Elucidation
Identification and Characterization of Biological Targets
The benzamide (B126) moiety is a recognized zinc-binding group (ZBG) and is prevalent in a variety of enzyme inhibitors. nih.govnih.gov The pyridine (B92270) ring, a bioisostere of a phenyl ring, improves aqueous solubility and can form crucial hydrogen bonds within enzyme active sites. nih.gov This combination suggests that 4-phenyl-N-pyridin-4-ylbenzamide may interact with multiple biological targets.
Enzyme Inhibition Profiles and Kinetics
The inhibitory activity of a compound is defined by its potency (often measured as IC₅₀ or Kᵢ) and its kinetic profile, including the rates of association (kₒₙ) and dissociation (kₒff). These parameters determine the duration and nature of the enzyme-inhibitor interaction.
Histone Deacetylase (HDAC) Inhibition Mechanisms
Although direct kinetic data for this compound is not available, its structural analog, N-phenyl-4-pyridin-2-yl-benzamide, has been identified as a histone deacetylase (HDAC) inhibitor. google.comwipo.int HDACs are zinc-dependent metalloenzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.govnih.gov
The inhibitory mechanism of benzamide-based HDAC inhibitors involves the chelation of the catalytic Zn²⁺ ion in the active site. researchgate.net This interaction is typically facilitated by the 2'-amino group on the anilide ring, which, along with the amide carbonyl, coordinates with the zinc ion. acs.org This disrupts the binding of the natural substrate and inhibits the deacetylation reaction. nih.gov
Benzamide inhibitors are characterized as slow-tight binding inhibitors, exhibiting slow association and dissociation kinetic rates, which leads to a long target residence time. nih.gov This contrasts with hydroxamate-based inhibitors like SAHA and TSA, which display rapid binding kinetics. researchgate.netnih.gov The prolonged binding of benzamides can lead to a sustained state of histone hyperacetylation even after the compound has been cleared from systemic circulation. researchgate.net The kinetics of benzamide inhibitors are influenced not only by the zinc-binding group but also by the "cap" and "linker" portions of the molecule, which make additional contacts within the enzyme's active site tunnel. nih.govexplorationpub.com
| Compound Class | Target(s) | Kᵢ | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | Residence Time (1/kₒff) | Inhibition Type |
| Benzamides | HDAC1, HDAC2 | Low nM | Slow | Slow | >20 hours | Slow-tight binding |
| Hydroxamates | Pan-HDAC | Low nM | Fast | Fast | <1.4 minutes | Fast-on/fast-off |
Table 1: Comparative kinetic profiles of benzamide versus hydroxamate classes of HDAC inhibitors. Data is generalized from studies on representative compounds. researchgate.netnih.gov
DNA Methyltransferase (DNMT) Inhibition Mechanisms
There is no direct evidence in the reviewed literature linking this compound to DNA Methyltransferase (DNMT) inhibition. DNMTs are enzymes that catalyze the transfer of a methyl group to DNA, a key process in epigenetic regulation. nih.gov DNMT inhibitors are broadly classified into two categories: nucleoside analogs and non-nucleoside inhibitors.
Non-nucleoside inhibitors, which would be the class relevant to a benzamide derivative, act through mechanisms independent of DNA incorporation. nih.gov These can include:
SAM Competition: Some inhibitors are designed to compete with the S-adenosyl-L-homocysteine (SAM) cofactor for its binding site on the enzyme. nih.gov
DNA Binding: Certain molecules can bind directly to DNA, preventing the DNMT from accessing its target sequence. nih.gov
Catalytic Site Inhibition: Other compounds directly interact with the catalytic site of the DNMT, blocking its function. nih.gov
While some N-phenylbenzamide derivatives have been explored for activity against various biological targets, their specific development as DNMT3 modulators has focused on different structural scaffolds. scispace.comnih.gov
Rho-associated Kinase (ROCK) Inhibition Mechanisms (e.g., ROCK1, ROCK-II)
The phenyl-pyridine scaffold is a key feature in many potent and selective inhibitors of Rho-associated kinases (ROCK1 and ROCK2). nih.govacs.org These serine/threonine kinases are downstream effectors of the small GTP-binding protein RhoA and are involved in regulating cellular contraction, motility, and morphology. nih.govnih.gov
The mechanism of inhibition for pyridine-based ROCK inhibitors involves interaction with the ATP-binding pocket of the kinase domain. The pyridine nitrogen typically forms a critical hydrogen bond with the backbone NH of a hinge residue (e.g., Met156 in ROCK1), anchoring the inhibitor in the active site. acs.org The rest of the molecule, including the phenyl and benzamide portions, occupies the pocket and makes further hydrophobic and electrostatic interactions with surrounding amino acid residues, preventing ATP from binding and inhibiting kinase activity. acs.org
Structure-activity relationship (SAR) studies on related pyridine-based series have shown that substitution at the 4-position of the pyridine ring is often more potent than substitution at the 3-position. semanticscholar.org The selectivity between ROCK1 and ROCK2 isoforms, which share high homology in their kinase domains, can be modulated by subtle structural modifications that exploit minor differences in the active site architecture. stemcell.com
| Compound Scaffold | Target | IC₅₀ / Kᵢ | Selectivity | Key Interaction |
| Pyridine-based | ROCK1 / ROCK2 | nM range | Varies | H-bond to hinge residue Met156 |
| Glycyl-H-1152 | ROCK2 | 11.8 nM (IC₅₀) | >200-fold vs. PKA, PKC | ATP-competitive |
| Y-27632 | ROCK1 / ROCK2 | 220 nM (Kᵢ) | Broad | ATP-competitive |
Table 2: Inhibition data for representative pyridine-based and other ROCK inhibitors. acs.orgstemcell.com
Lipoxygenase Inhibition Mechanisms
While some pyridine and benzamide derivatives have been investigated for anti-inflammatory properties, including lipoxygenase (LOX) inhibition, no specific data exists for this compound. nih.govnih.gov Lipoxygenases are iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, producing pro-inflammatory mediators like leukotrienes. dergipark.org.tr
Inhibition of LOX can occur through several mechanisms:
Redox Inhibition: Antioxidant compounds can reduce the active-site non-heme iron from its active Fe³⁺ state to the inactive Fe²⁺ state.
Competitive Inhibition: Inhibitors can compete with the fatty acid substrate for binding to the active site.
Non-competitive Inhibition: Some inhibitors bind to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency.
Succinate (B1194679) Dehydrogenase (SDH) Inhibition Mechanisms
There is no available literature from the conducted searches that directly connects this compound with the inhibition of Succinate Dehydrogenase (SDH). SDH, also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov
SDH inhibitors are generally categorized based on their binding site:
Succinate Binding Site (A-site) Inhibitors: These are typically hydrophilic substrate analogs, such as malonate, that competitively inhibit the oxidation of succinate to fumarate. nih.gov
Ubiquinone Binding Site (Q-site) Inhibitors: This is the target for most commercial SDHI fungicides. These more lipophilic compounds bind to the pocket where the electron acceptor, ubiquinone (Coenzyme Q), would normally bind, thereby blocking electron transfer. latrobe.edu.augoogle.comresearchgate.net
The development of novel SDHIs has focused on scaffolds like pyrazole-carboxamides and phenylpropiolamides, which differ significantly from the this compound structure. researchgate.netnih.gov
FMS-like Tyrosine Kinase-3 (FLT3) Inhibition
FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. nih.gov Mutations leading to its constitutive activation are common in acute myeloid leukemia (AML), making it a significant therapeutic target. nih.gov Inhibitors of FLT3 typically function by competing with ATP at the binding site within the intracellular tyrosine kinase domain. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell survival and proliferation. nih.gov
The activation of FLT3 triggers several downstream pathways, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT5 signaling cascades. nih.gov The benzamide scaffold, a core component of this compound, is featured in various kinase inhibitors. These inhibitors are classified based on their interaction with the receptor's conformation. Type I inhibitors bind to both active and inactive forms of the kinase, whereas Type II inhibitors bind only to the active conformation. nih.gov By blocking the primary FLT3 receptor, these compounds can halt the aberrant signaling that drives leukemic cell growth.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic signals. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the concentration of acetylcholine in the brain. nih.govnih.gov
Derivatives of the N-phenyl benzamide scaffold have been synthesized and evaluated for their AChE inhibitory activity. nih.govnih.gov In one study, a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives were tested using the Ellman method. The results indicated that the nature and position of substituents on the phenyl ring significantly influence the inhibitory potency. For instance, an electron-withdrawing nitro group at the ortho position of the phenyl ring resulted in the highest inhibitory activity within the series, with an IC50 value of 1.1 ± 0.25 µM, although this was less potent than the reference drug donepezil (B133215) (IC50 = 0.41 ± 0.12 µM). nih.gov Phthalimide-based compounds are noted for their ability to bind to the peripheral anionic site (PAS) of acetylcholinesterase. nih.gov
| Compound | Substituent on Phenyl Ring | IC50 (µM) |
|---|---|---|
| Derivative 4a | 2-Chloro | 1.5 ± 0.11 |
| Derivative 4b | 3-Chloro | 2.1 ± 0.32 |
| Derivative 4c | 4-Chloro | 1.9 ± 0.41 |
| Derivative 4d | 2-Fluoro | 3.5 ± 0.24 |
| Derivative 4e | 3-Fluoro | 4.1 ± 0.15 |
| Derivative 4f | 4-Fluoro | 3.8 ± 0.19 |
| Derivative 4g | 2-Nitro | 1.1 ± 0.25 |
| Derivative 4h | 4-Nitro | 1.4 ± 0.09 |
| Donepezil (Reference) | N/A | 0.41 ± 0.12 |
Data sourced from a study on 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives, which share the core N-phenyl benzamide structure. nih.gov
Receptor Modulatory Effects (e.g., Vanilloid Receptor 1 Antagonism)
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor or vanilloid receptor 1, is a non-selective cation channel that functions as a multimodal sensor for various noxious stimuli, including heat, protons, and chemical ligands like capsaicin. nih.govmdpi.com Its role in pain perception makes it a significant target for the development of analgesic drugs. nih.gov Benzamide derivatives have been identified and developed as potent TRPV1 antagonists. nih.gov These antagonists act by blocking the channel, preventing the influx of cations that leads to the excitation of sensory neurons and the perception of pain. Structure-activity relationship (SAR) studies on benzamide derivatives have been conducted to optimize their potency and pharmacological properties as TRPV1 antagonists. researchgate.net
Interactions with Other Cellular Proteins and Biomolecules
Histone Deacetylase (HDAC) Interaction: Histone deacetylases (HDACs) are a class of enzymes that play a central role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins. nih.govfrontiersin.org This deacetylation leads to a more condensed chromatin structure, generally resulting in transcriptional repression. nih.gov The N-(2-aminophenyl)-benzamide scaffold is a well-established zinc-binding group (ZBG) for class I HDAC inhibitors. nih.govacs.org
Crystal structure analysis of an HDAC2-benzamide complex shows that the inhibitor binds deep within the enzyme's active site. nih.gov The benzamide's carbonyl and amino groups coordinate with the catalytic zinc ion, forming a stable chelate complex. nih.gov This interaction blocks the active site and prevents the enzyme from deacetylating its substrates. Benzamide-based HDAC inhibitors like Entinostat (MS-275) are known to be selective for class I HDACs (HDAC1, 2, and 3). nih.govfrontiersin.org
DNA Minor Groove Binding: Certain N-phenylbenzamide derivatives have been shown to act as DNA minor groove binders. nih.gov These compounds preferentially bind to AT-rich regions of the DNA minor groove. This interaction can lead to the displacement of essential DNA-binding proteins, such as High Mobility Group (HMG)-box proteins, which are crucial for maintaining DNA structure and function. The disruption of these protein-DNA interactions can ultimately interfere with cellular processes like DNA replication and repair. nih.gov
Downstream Cellular Pathways and Processes Affected
Epigenetic Regulation Modulation
The interaction of this compound's core structure with HDACs directly impacts epigenetic regulation. By inhibiting HDAC enzymes, benzamide derivatives prevent the removal of acetyl groups from histones. nih.gov The resulting state of histone hyperacetylation leads to a more relaxed chromatin structure, which allows transcription factors to access DNA and activate the expression of previously silenced genes. nih.gov This mechanism is a key factor in the anti-cancer effects of many HDAC inhibitors, which can induce the expression of tumor suppressor genes like p21, leading to cell cycle arrest and apoptosis. nih.gov
Cell Signaling Pathway Disruption (e.g., RhoA/ROCK pathway, PI3Kα pathway)
RhoA/ROCK Pathway: The Rho-associated kinase (ROCK) is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is a pivotal regulator of cellular functions such as contraction, migration, and proliferation. nih.gov Hyperactivity of this pathway is implicated in various diseases, and ROCK inhibitors have significant therapeutic potential. nih.govnih.gov
Molecular modeling studies have been conducted on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which are structurally very similar to this compound, to investigate their potential as ROCK1 inhibitors. nih.gov These studies, including 3D-QSAR and molecular docking, identified critical interactions between the inhibitors and the kinase's binding pocket. nih.govnih.gov The pyridine moiety, a key feature of the target compound, is known to form important interactions with the hinge loop of the kinase domain in many ROCK inhibitors. nih.gov By blocking ROCK activity, these compounds can inhibit downstream phosphorylation events, disrupting processes like smooth muscle contraction. nih.gov For example, the derivative (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide was found to be a potent and selective ROCK2 inhibitor with an IC50 value of 3 nM. researchgate.net
PI3Kα Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is a major signaling cascade that regulates cell growth, survival, and proliferation. The aberrant activation of the PI3K/mTOR pathway is a known mechanism of resistance to targeted therapies in some cancers. mit.eduashpublications.org As noted previously, the PI3K/Akt pathway is a critical downstream effector of the FLT3 receptor. nih.govaacrjournals.org
Therefore, the inhibition of the upstream FLT3 receptor by a compound with the this compound scaffold would lead to a consequential disruption of the PI3Kα pathway. By preventing the autophosphorylation and activation of FLT3, the downstream signal to PI3K/Akt is blocked. nih.gov This disruption can prevent the phosphorylation-dependent stabilization of oncogenes like c-Myc and Pim-1, enhancing the cytotoxic effects of the therapy. aacrjournals.org Targeting the primary FLT3 mutation can thus simultaneously shut down its downstream pro-survival signals, including those mediated by the PI3Kα pathway. nih.govmit.edu
Modulation of Cellular Phenotypes in in vitro Models
Molecular Mechanism of Action Elucidation
Further research is required to determine the specific molecular interactions and cellular effects of this compound. Without dedicated experimental investigation into this compound, a scientifically accurate and detailed discussion of its biological activity remains speculative.
Structure Activity Relationship Sar Investigations
Systematic Exploration of Structural Modifications and Their Impact on Biological Activity
The systematic modification of the 4-phenyl-N-pyridin-4-ylbenzamide scaffold has been a cornerstone of medicinal chemistry efforts to develop novel therapeutic agents. This involves altering the core structure to understand how changes in size, shape, and functionality affect biological outcomes.
One common strategy involves bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties. For instance, in the development of antitumor agents, the core aniline (B41778) structure of sorafenib (B1663141), a related compound, was modified by introducing various substituents. rsc.org Using bioisosteres and the alkyl principle, researchers designed and synthesized a library of analogs to probe the structural requirements for activity. rsc.org
Another approach is the modification of linking units. In a series of N-Benzoyl-2-hydroxybenzamides, researchers systematically altered the phenol (B47542) ring, a 4-ethylphenyl ring, and an imide linker to improve anti-protozoal potency and metabolic stability. nih.gov Similarly, the development of inhibitors for the USP1/UAF1 deubiquitinase complex involved extensive medicinal chemistry optimization of a pyrimidine (B1678525) scaffold, leading to potent N-benzyl-2-phenylpyrimidin-4-amine derivatives. nih.gov
The impact of these modifications is often profound. For example, in a series of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide (B126) derivatives, designed for treating multiple myeloma, one specific compound (8b) exhibited significantly potent anti-proliferative activity with an IC₅₀ value of 0.12 µM. researchgate.net In another study on N-(piperidine-4-yl)benzamide derivatives, compound 47 was identified as a potent agent against HepG2 liver cancer cells, with an IC₅₀ value of 0.25 μM, by inducing cell cycle arrest. researchgate.net
The introduction of heterocyclic moieties has also been explored. A series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment were synthesized and evaluated for their anticancer properties. nih.gov The results showed that the addition of the pyridazinone fragment and modification of the amide with a morpholine (B109124) group were beneficial for enhancing inhibitory activity. nih.gov
The data below illustrates the impact of such systematic modifications on biological activity in different cancer cell lines.
| Compound Series | Key Modification | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|---|
| (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamides | Acylhydrazone linker | RPMI8226 (Multiple Myeloma) | 0.12 µM (Compound 8b) | researchgate.net |
| N-(piperidine-4-yl)benzamides | Piperidine substitution | HepG2 (Hepatocarcinoma) | 0.25 µM (Compound 47) | researchgate.net |
| 4-(Pyridin-4-yloxy)benzamides | 5-methylpyridazin-3(2H)-one fragment | A549 (Lung Cancer) | 1.03 µM (Compound 40) | nih.gov |
| Sorafenib Analogues | Substitutions on aniline core | A549 (Lung Cancer) | 1.35 µM (Compound 3v) | rsc.org |
| Sorafenib Analogues | Substitutions on aniline core | Hela (Cervical Cancer) | 1.56 µM (Compound 3d) | rsc.org |
These examples underscore the principle that even subtle changes to the molecular framework can lead to significant gains in biological activity, guiding the design of more effective compounds.
Positional and Electronic Effects of Substituents
In a study of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines, a clear SAR emerged based on the electronic properties of substituents on the 4'-position of the phenyl ring. Analogs bearing electron-withdrawing groups were found to be inactive. mdpi.com In contrast, compounds with electron-donating groups were active, and the most potent derivatives featured strong, amine-based electron donors. mdpi.com The 4'-N-morpholine derivative, in particular, showed excellent inhibitory activity against Mycobacterium tuberculosis, highlighting the importance of electron density at this position. mdpi.com
The position of a substituent is equally important. In the development of N-Benzoyl-2-hydroxybenzamides as anti-protozoal agents, modifications were made at three distinct sites on the molecule. nih.gov The resulting data indicated that the location of substitutions significantly impacted potency and metabolic stability. For instance, modifications to the 4-ethylphenyl ring were explored to enhance activity against various pathogenic protozoa. nih.gov
Research on sorafenib analogues further illustrates this point. rsc.org By modifying the R1, R2, and R3 positions on the core aniline structure with groups such as H, CH₃, pyran, pyridine (B92270), and morpholine, researchers were able to tune the antitumor activity. rsc.org The specific combination and position of these substituents led to compounds with potent inhibitory activity against various cancer cell lines, including human cervical cancer (Hela) and human lung cancer (A549, H1975). rsc.org
The following table summarizes the influence of substituent electronic properties on the anti-mycobacterial activity of pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogs.
| Compound Series | Substituent Position | Electronic Nature of Substituent | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines | 4'-position of phenyl ring | Electron-withdrawing | Inactive | mdpi.com |
| 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines | 4'-position of phenyl ring | Electron-donating (e.g., N-morpholine) | Active (MICs of 0.06 and 0.98 µg/mL) | mdpi.com |
These findings demonstrate that a deep understanding of positional and electronic effects is essential for the rational design of potent and selective inhibitors based on the this compound framework.
Stereochemical Influences on Target Recognition and Potency
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Chiral centers within analogs of this compound can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different potencies, selectivities, and metabolic profiles due to their differential interactions with chiral biological targets like enzymes and receptors.
In the development of pyrimidine-4-carboxamide (B1289416) inhibitors, stereochemistry was found to be a key factor. The replacement of a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency. researchgate.net Furthermore, substituting a morpholine group with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity by an additional tenfold. researchgate.net The specificity for the (S)-enantiomer in both cases highlights the precise stereochemical requirements of the target's binding pocket.
Similarly, in the synthesis of N-(3-chloro-4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)phenyl)picolinamide, the final product was obtained as a mixture of diastereomers. scispace.com The evaluation of such mixtures and their separated isomers is crucial, as one isomer often accounts for the majority of the desired biological effect, while the other may be inactive or contribute to off-target effects. The ability to selectively synthesize the more active stereoisomer is a significant goal in drug development to maximize therapeutic benefit.
Conformational Flexibility and Its Role in Molecular Recognition
The ability of a molecule to adopt different shapes, or conformations, plays a vital role in its interaction with biological targets. Conformational flexibility allows a ligand to adapt its shape to fit optimally within a binding pocket, maximizing favorable interactions and enhancing binding affinity. Conversely, in some cases, restricting conformational freedom can be advantageous, as it pre-organizes the molecule in its bioactive conformation, reducing the entropic penalty of binding.
The biphenyl (B1667301) ring system, a core component of the this compound scaffold, is relatively flexible and can adopt various conformations. nih.gov This flexibility allows derivatives to orient themselves within a binding pocket to establish additional beneficial interactions with the protein target. nih.gov
In a study of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, X-ray diffraction analysis revealed that the mutual arrangement of the benzothiazine and pyridine planes had a direct impact on biological activity. mdpi.com A specific conformation, where the planes of the two ring systems were unilaterally arranged, was associated with a direct dependence of analgesic and anti-inflammatory activity on this spatial relationship. mdpi.com A different molecular conformation of the benzothiazine nucleus provided a high level of analgesic properties that was less dependent on the orientation of the pyridine cycle. mdpi.com
The principle of conformational restriction has also been successfully applied. As mentioned previously, replacing a flexible N-methylphenethylamine with a more rigid (S)-3-phenylpiperidine in a series of pyrimidine-4-carboxamides increased inhibitory potency. researchgate.net This suggests that the rigidified analog more closely resembles the bioactive conformation required for binding, thereby enhancing its affinity for the target. The binding process itself involves various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π–π stacking, all of which are highly sensitive to the molecule's conformation. evitachem.com
Biological Research Applications and in Vitro Studies
Use as a Chemical Probe for Investigating Biological Systems
Derivatives of N-phenylbenzamide have been developed as sophisticated chemical probes to investigate complex biological systems, particularly the structure and function of DNA. Certain analogs are designed as DNA minor groove binders (MGBs) that can selectively target AT-rich sequences of DNA. nih.gov This property makes them valuable tools for studying diseases involving parasites, which often have mitochondrial DNA rich in adenine-thymine base pairs. nih.gov
One prominent application is in targeting the kinetoplast DNA (kDNA) of trypanosomatid parasites, the causative agents of diseases like sleeping sickness and leishmaniasis. nih.gov These N-phenylbenzamide-based probes can enter the parasite and bind strongly and selectively to the kDNA minor groove. nih.gov Strong experimental evidence suggests that this binding displaces essential High Mobility Group (HMG)-box-containing proteins that are critical for kDNA function. nih.gov The disruption of kDNA by these chemical probes ultimately leads to the parasite's death. nih.gov By using these molecules, researchers can probe the dependencies of these parasites on their unique DNA structures and identify novel therapeutic strategies. nih.gov
In Vitro Cell-Based Assays for Mechanistic Understanding
In vitro cell-based assays are fundamental to understanding the biological effects of chemical compounds. For 4-phenyl-N-pyridin-4-ylbenzamide and its derivatives, these assays have been crucial in elucidating their mechanisms of action across various fields, including oncology, microbiology, and neurobiology.
The N-phenylbenzamide scaffold is a common feature in molecules designed as potential anticancer agents. A series of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide (B126) derivatives have demonstrated significant anti-proliferative activity against a panel of human cancer cell lines, including nasopharynx (CNE-2), liver (HepG2, BEL-7402), and epithelial cervical (HeLa) cancers. One of the most potent compounds in this series, compound 8b, showed exceptional activity against the multiple myeloma cell line RPMI8226, with a half-maximal inhibitory concentration (IC50) of 0.12 µM. Notably, some of these compounds displayed inhibitory effects comparable to the commercial anticancer drug cisplatin, while exhibiting lower cytotoxicity against normal human liver cells (HL-7702).
Mechanistic studies using flow cytometry revealed that these compounds can arrest the cell cycle at the G0/G1 phase. nih.gov Furthermore, they induce apoptosis in cancer cells by promoting the release of mitochondrial reactive oxygen species (ROS), which effectively inhibits cell proliferation. nih.gov Other related N-phenylbenzamide-acridine derivatives have been shown to act as dual inhibitors of topoisomerase I and II, critical enzymes for DNA replication and repair. nih.gov These compounds were found to induce DNA damage and trigger apoptosis in a concentration-dependent manner in leukemia cell lines such as CCRF-CEM. nih.gov
Table 1: Anti-proliferative Activity of a Lead Benzamide Derivative
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 8b | RPMI8226 (Multiple Myeloma) | 0.12 ± 0.09 |
The pyridine (B92270) moiety is a key component in many antimicrobial agents, and its inclusion in the N-phenylbenzamide structure has been explored for antifungal and antimycobacterial potential.
In the context of antifungal research, pyridine-containing compounds have demonstrated activity against pathogenic fungi like Candida albicans. The mechanism of action is often attributed to the inhibition of ergosterol (B1671047) biosynthesis, a critical process for maintaining the fungal cell membrane. Specifically, these compounds are thought to putatively inhibit the enzyme lanosterol (B1674476) demethylase. Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also shown potent activity against both human pathogenic yeasts (C. albicans, C. parapsilosis) and filamentous fungi of agricultural importance (Aspergillus niger, A. flavus), with minimum inhibitory concentration (MIC) values as low as 3.9 µg/mL.
For antimycobacterial activity, research on structurally related compounds provides insight into potential mechanisms. Pyrazolo[1,5-a]pyrimidines containing a pyridinylmethylamine group have been identified as potent inhibitors of mycobacterial ATP synthase, an enzyme essential for energy production in Mycobacterium tuberculosis. Additionally, N-phenyl 1,4-dihydropyridine (B1200194) derivatives have been shown to possess a dual mode of action, including the ability to interfere with transmembrane efflux pumps in M. tuberculosis, which the bacteria use to expel drugs.
Table 2: Antifungal Activity of a Lead Pyridine Derivative
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Hybrid 5a | C. albicans | 3.9 |
| Hybrid 6a | Rhodotorula sp. | 3.9 |
Derivatives of 4-phenyl-pyridine have been investigated for their potential in treating neurological and psychiatric disorders. Patent literature describes a class of these compounds as potent antagonists of the Neurokinin 1 (NK-1) receptor, also known as the substance P receptor. google.com The NK-1 receptor is widely distributed throughout the mammalian nervous system and is involved in regulating diverse biological processes, including pain transmission, inflammation, and mood. google.com
The development of NK-1 receptor antagonists is a key strategy for new therapies. Evidence suggests the usefulness of such antagonists in managing pain, headaches (especially migraine), and neurodegenerative conditions like Alzheimer's disease and multiple sclerosis. google.com They have also been studied for their potential role in attenuating morphine withdrawal and treating chronic inflammatory diseases and respiratory conditions. google.com The activity of 4-phenyl-pyridine derivatives in this area highlights their potential to modulate key pathways in the central and peripheral nervous systems.
Enzymatic Activity Assays for Target Validation
Enzymatic assays are essential for confirming the molecular targets of a compound and validating its mechanism of action. For the this compound scaffold and its analogs, a variety of enzymatic and receptor-binding assays have been employed to confirm their biological activities.
Topoisomerase I/II Inhibition: To validate the anticancer activity of N-phenylbenzamide-acridine hybrids, enzymatic assays were used to directly measure the inhibition of DNA topoisomerase I and II. These assays confirmed that the compounds could effectively inhibit the activity of both enzymes, leading to DNA damage. nih.gov
Neurokinin 1 (NK-1) Receptor Binding: For neurobiological applications, the primary target validation involves receptor binding assays to confirm that 4-phenyl-pyridine derivatives act as antagonists at the NK-1 receptor. google.com
Lanosterol Demethylase Inhibition: In antifungal studies, the putative target is lanosterol demethylase. Assays that monitor the accumulation of lanosterol and the reduction of ergosterol in fungal cells treated with pyridine compounds are used to validate this target.
Mycobacterial ATP Synthase Inhibition: For antimycobacterial research, the direct inhibition of mycobacterial ATP synthase has been confirmed using assays with inverted membrane vesicles from related mycobacterial species.
Assay Interference: It is also critical to conduct counter-screens to ensure that a compound's activity is specific and not an artifact. Studies have shown that some molecules with an N-pyridin-2-ylbenzamide core can act as false positives by inhibiting luciferase reporter-gene assays, highlighting the importance of rigorous target validation. acs.org
These enzymatic and binding assays are crucial for confirming that the observed cellular effects are due to the specific modulation of the intended molecular target, thereby validating the compound's potential for further development.
Advanced Characterization Techniques for Research Materials
Spectroscopic Techniques for Structure Elucidation
Spectroscopy is fundamental to molecular characterization, using the interaction of electromagnetic radiation with the material to elucidate its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic compound in solution.
¹H NMR: This technique would identify the number of chemically distinct protons, their local electronic environment, and their proximity to other protons. For 4-phenyl-N-pyridin-4-ylbenzamide, one would expect a complex spectrum showing distinct signals for the protons on the two phenyl rings and the pyridine (B92270) ring, as well as a characteristic signal for the amide (N-H) proton. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (singlets, doublets, triplets, etc.) would reveal adjacent proton relationships.
¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the carbonyl carbon of the amide, as well as distinct signals for the carbons in the biphenyl (B1667301) system and the pyridinyl moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands, including:
A peak for the N-H stretch of the secondary amide.
A strong absorption for the C=O (carbonyl) stretch of the amide group.
Bands corresponding to C=C and C=N stretching within the aromatic and pyridine rings.
Signals for C-H stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₁₈H₁₄N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate molecular weight (calculated exact mass: 274.1106). The fragmentation pattern observed in the mass spectrum would likely show cleavage at the amide bond, yielding ions corresponding to the benzoyl and pyridinyl fragments.
X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of a crystalline material.
Single-Crystal X-ray Diffraction for Solid-State Structure
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This analysis would yield precise bond lengths, bond angles, and torsion angles. It would also reveal crucial information about the intermolecular interactions, such as hydrogen bonding involving the amide group and π-π stacking between the aromatic rings, which dictate the crystal packing.
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline sample. The resulting diffraction pattern serves as a fingerprint for the crystalline phase. This technique is crucial for:
Phase Purity: Comparing the experimental PXRD pattern of a synthesized batch to a pattern simulated from single-crystal data confirms the phase purity of the bulk material.
Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This analysis is critical as polymorphs can have different physical properties.
Chromatographic Methods for Purity Assessment and Isolation
The purity and isolation of synthesized research materials are paramount for accurate downstream biological and chemical studies. For the compound this compound, high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are indispensable techniques for achieving and verifying high purity. These methods are routinely employed to separate the target compound from unreacted starting materials, byproducts, and other impurities generated during its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of this compound. It utilizes a stationary phase, typically a packed column with silica-based particles, and a liquid mobile phase to separate the components of a mixture. The separation is based on the differential partitioning of the analytes between the two phases. For benzamide (B126) derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.
In a typical analysis, a small amount of the crude or purified this compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are then separated based on their hydrophobicity. The retention time (RT), the time it takes for a compound to elute from the column, is a characteristic feature for a given set of chromatographic conditions. The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is often required, with many applications demanding >98% or even >99% purity. nih.gov
Illustrative HPLC Purity Data for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (RT) | 12.5 min |
| Purity (Area %) | >98% |
This data is representative and may vary based on the specific HPLC system and conditions.
Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is not only used for purity assessment but also for the confirmation of the molecular identity of the synthesized compound. As the separated components elute from the LC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
For this compound, LCMS analysis would confirm the presence of the compound by detecting its corresponding molecular ion peak. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The expected protonated molecule [M+H]⁺ would have a specific m/z value that can be calculated from its molecular formula.
Illustrative LCMS Data for this compound
| Parameter | Value |
| LC System | Agilent 1200 Series |
| MS System | Agilent 6120 Quadrupole LC/MS |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 min |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| Expected [M+H]⁺ (m/z) | 275.12 |
| Observed [M+H]⁺ (m/z) | 275.1 |
This data is representative and serves to illustrate the expected analytical results.
In addition to confirming the target compound, LCMS is also a powerful tool for identifying impurities. By analyzing the mass spectra of the minor peaks in the chromatogram, researchers can often deduce the structures of byproducts, which can provide valuable insights into the reaction mechanism and help in optimizing the synthetic route for higher purity products. In some research contexts, related benzamide derivatives are analyzed using a mass spectrometer with a molecular weight range set to, for example, 500-1500, to characterize complex molecules. google.com
Q & A
Q. What are the optimal synthetic routes for 4-phenyl-N-pyridin-4-ylbenzamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling a pyridine derivative with a benzoyl chloride intermediate under basic conditions. Key steps include:
- Pyridine derivative preparation : Chlorination or functionalization of the pyridine ring (e.g., introducing amino groups) via nucleophilic substitution .
- Amidation : Reaction of the intermediate with 4-phenylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) .
- Purification : Column chromatography (chloroform:methanol, 3:1 v/v) followed by crystallization from dimethyl ether improves purity . Optimization involves adjusting solvent polarity, reaction time (e.g., 12–24 hr reflux), and stoichiometry of reagents to minimize side products.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify proton environments and confirm amide bond formation (e.g., carbonyl peaks at ~168 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and hydrogen-bonding networks. Disorder in aromatic rings requires refinement with restraints .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H] at m/z 337.1) .
Q. How does the trifluoromethyl group in analogous benzamide derivatives influence chemical reactivity and pharmacological properties?
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In redox reactions, it reduces susceptibility to oxidation compared to methyl groups. This is critical in medicinal chemistry for optimizing pharmacokinetic profiles .
Advanced Research Questions
Q. How can contradictions in solubility data for this compound across studies be resolved?
Discrepancies often arise from variations in solvent systems (e.g., DMSO vs. ethanol) or impurities. Methodological solutions include:
- Standardized assays : Use the same solvent (e.g., PBS pH 7.4) and temperature (25°C) .
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena affecting solubility .
- HPLC-UV quantification : Measure saturation concentrations after 24 hr equilibration .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound analogs?
- Scaffold Modifications : Systematically vary substituents on the pyridine and benzamide rings (e.g., electron-withdrawing vs. donating groups) .
- Biological Assays : Use dose-response curves (e.g., IC values) in enzyme inhibition studies (e.g., kinase assays) to correlate structural changes with activity .
- Computational Pre-screening : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., EGFR kinase) before synthesis .
Q. How can crystallographic disorder in this compound structures be addressed during refinement?
- SHELXL Refinement : Apply restraints to bond lengths and angles for disordered regions. Use PART instructions to model alternative conformations .
- Twinned Data Analysis : For non-merohedral twinning, refine using HKLF5 format in SHELXL .
- Validation Tools : Check R and CC to ensure data quality .
Q. What strategies mitigate side reactions during the coupling of pyridine and benzamide intermediates?
- Protecting Groups : Temporarily block reactive amino groups with tert-butoxycarbonyl (Boc) to prevent unwanted nucleophilic attacks .
- Catalytic Optimization : Use Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling to enhance regioselectivity .
- In Situ Monitoring : ReactIR tracks intermediate formation and identifies byproducts early .
Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Polar solvents (e.g., methanol) accelerate hydrolysis of the amide bond .
- Lyophilization : Improves stability by removing water; reconstitute in dry DMSO for biological assays .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
